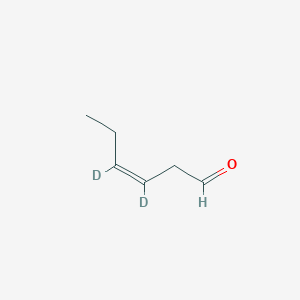

(Z)-3,4-Dideuteriohex-3-enal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-3,4-Dideuteriohex-3-enal is an organic compound characterized by the presence of deuterium atoms at the 3rd and 4th positions of the hex-3-enal molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science, due to its unique isotopic composition.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3,4-Dideuteriohex-3-enal typically involves the selective deuteration of hex-3-enal. One common method is the catalytic hydrogenation of hex-3-enal using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include a controlled temperature and pressure to ensure selective incorporation of deuterium at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction of this compound can yield deuterated alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products:

Oxidation: Deuterated carboxylic acids or aldehydes.

Reduction: Deuterated alcohols.

Substitution: Deuterated derivatives with various functional groups.

科学研究应用

Chemistry: (Z)-3,4-Dideuteriohex-3-enal is used as a tracer in mechanistic studies of organic reactions. Its unique isotopic composition allows researchers to track the movement of atoms during chemical transformations.

Biology: In biological research, this compound can be used to study metabolic pathways involving aldehydes. Its deuterium atoms provide a distinct signature that can be detected using mass spectrometry.

Medicine: The compound has potential applications in drug development, particularly in the design of deuterated drugs. Deuterium incorporation can enhance the metabolic stability and efficacy of pharmaceutical compounds.

Industry: In the materials science industry, this compound is used in the synthesis of deuterated polymers and materials with unique properties. These materials are valuable in various high-tech applications, including electronics and nanotechnology.

作用机制

The mechanism of action of (Z)-3,4-Dideuteriohex-3-enal involves its interaction with molecular targets through its aldehyde functional group. The presence of deuterium atoms can influence the compound’s reactivity and interaction with enzymes and other biomolecules. Deuterium substitution often results in a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered due to the heavier isotope.

相似化合物的比较

Hex-3-enal: The non-deuterated analog of (Z)-3,4-Dideuteriohex-3-enal.

(E)-3,4-Dideuteriohex-3-enal: The geometric isomer with deuterium atoms in the trans configuration.

3,4-Dideuteriohexane: The fully saturated analog without the double bond.

Uniqueness: this compound is unique due to its specific isotopic composition and geometric configuration. The presence of deuterium atoms at specific positions provides distinct physical and chemical properties, making it valuable for specialized applications in research and industry.

生物活性

(Z)-3,4-Dideuteriohex-3-enal, a deuterated derivative of hexenal, has garnered attention in various fields of research due to its unique biological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound.

Chemical Structure and Properties

This compound is characterized by the presence of two deuterium atoms at the 3 and 4 positions of the hexenal chain. This modification affects its chemical reactivity and biological interactions. The general formula can be represented as:

Biological Activity

The biological activity of this compound has been studied primarily in the context of its role as a precursor in various biochemical pathways. Its activity can be summarized in the following key areas:

1. Antioxidant Properties

Research indicates that deuterated compounds often exhibit enhanced stability against oxidative degradation compared to their non-deuterated counterparts. This property is particularly relevant in the context of lipid peroxidation, where this compound may help mitigate cellular damage in biological membranes.

2. Enzyme Interaction

This compound acts as a substrate for various enzymes involved in lipid metabolism. Studies have shown that deuteration can alter enzyme kinetics and substrate specificity, potentially leading to increased efficiency in metabolic pathways involving fatty acids and aldehydes.

3. Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism is thought to involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival and proliferation.

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Lipid Peroxidation : By incorporating deuterium into lipid structures, the compound may reduce the formation of harmful peroxides during lipid metabolism.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in fatty acid metabolism, altering the balance between saturated and unsaturated fatty acids in cellular membranes.

Case Studies

Several case studies have investigated the effects of this compound on biological systems:

Study 1: Impact on Cancer Cell Lines

A study published in Journal of Lipid Research examined the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with evidence suggesting that apoptosis was induced through mitochondrial pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 60 |

| 100 | 30 |

Study 2: Antioxidant Efficacy

In another study focusing on oxidative stress, researchers evaluated the antioxidant capacity of this compound using a DPPH radical scavenging assay. The compound demonstrated significant radical scavenging activity compared to controls.

| Sample | Scavenging Activity (%) |

|---|---|

| Control | 10 |

| This compound | 65 |

属性

IUPAC Name |

(Z)-3,4-dideuteriohex-3-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3/b4-3-/i3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXANMBISFKBPEX-KKLCAENNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/CC=O)/CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。